Product packaging for Uridine 5'-monophosphate-13C (disodium)(Cat. No.:)

Uridine 5'-monophosphate-13C (disodium)

Cat. No.: B12398750
M. Wt: 369.14 g/mol
InChI Key: KURVIXMFFSNONZ-HTOGVELDSA-L
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Description

Uridine 5'-monophosphate-13C (disodium), a stable isotope-labeled derivative of uridine monophosphate (UMP), is widely used in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy. The compound is enriched with carbon-13 at specific positions, enabling precise tracking of nucleotide metabolism in biological systems . Its molecular formula is C₉H₁₁N₂Na₂O₉P, with a molecular weight of 371.12 g/mol (isotopically adjusted) . The disodium salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N2Na2O9P B12398750 Uridine 5'-monophosphate-13C (disodium)

Properties

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

369.14 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;;

InChI Key

KURVIXMFFSNONZ-HTOGVELDSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Metabolic Pathway Reconstruction

One of the most efficient approaches for synthesizing Uridine 5'-monophosphate-13C (disodium) involves the enzymatic reconstruction of metabolic pathways. This method utilizes multiple enzymes to convert isotopically labeled precursors into the desired nucleotide.

A particularly effective protocol employs eleven enzymes to reconstitute a metabolic pathway that transforms [13C6]glucose and [15N]uracil into labeled UTP, which can be subsequently converted to UMP. The pathway proceeds through the following steps:

  • Conversion of [13C6]glucose to 5-phosphoribosyl-1-pyrophosphate
  • Combination of 5-phosphoribosyl-1-pyrophosphate with uracil to yield UMP via uracil phosphoribosyltransferase
  • Subsequent phosphorylation to produce UTP
  • Controlled hydrolysis to obtain UMP

This method achieves an overall yield exceeding 60%, making it a highly efficient approach despite the complexity of the enzymatic steps involved.

Nucleotide Salvage Pathway Enzymes

Another enzymatic approach utilizes enzymes from the nucleotide salvage pathway to couple site-specifically labeled uracil and ribose precursors. This method allows for precise control over the position of 13C labels within the final product.

The protocol involves:

  • Enzymatically coupling 13C-labeled ribose (such as 13C2-D-ribose) with labeled or unlabeled uracil
  • Utilization of specific enzymes to facilitate phosphorylation at the 5' position
  • Conversion to the disodium salt form through ion exchange

This approach has been successfully employed to create various labeling patterns, including 1',5'-13C2-UMP and other site-specifically labeled derivatives.

Precursor Combination Product Enzyme System Yield (%)
13C2-D-ribose + Uracil 1',5'-13C2-UMP Nucleotide salvage pathway enzymes >60
13C2-D-ribose + 6-13C-1,3-15N2-uracil 1',5',6-13C3-1,3-15N2-UMP Nucleotide salvage pathway enzymes >60
[13C6]glucose + [15N]uracil Fully 13C-ribose labeled UMP Metabolic pathway reconstruction >60

Chemo-enzymatic Synthesis Methods

Combining Chemical and Enzymatic Steps

Chemo-enzymatic approaches represent a hybrid strategy, leveraging the specificity of enzymatic reactions and the versatility of chemical methods. These protocols typically involve chemically synthesizing labeled precursors followed by enzymatic coupling and modification.

A notable protocol described by Alvarado et al. combines:

  • Chemical synthesis of selectively labeled uracil (with 13C at positions 2, 4, 5, or 6)
  • Chemical preparation of 13C-labeled ribose
  • Enzymatic coupling to produce uridine
  • Phosphorylation to obtain UMP
  • Conversion to the disodium salt through ion exchange chromatography

This approach offers exceptional flexibility in creating various labeling patterns, including previously unattainable combinations.

Site-Specific Labeling

For applications requiring precise 13C positioning, such as NMR spectroscopy studies, site-specific labeling protocols have been developed. These methods enable incorporation of 13C at defined positions within the uridine 5'-monophosphate structure.

One effective approach focuses on incorporating 13C at the 6-position of the pyrimidine ring:

  • Synthesis of (6-13C)pyrimidine phosphoramidite building blocks
  • Incorporation into target molecules via chemical oligonucleotide solid-phase synthesis
  • Conversion to monophosphate form via controlled hydrolysis
  • Ion exchange to obtain the disodium salt

This labeling scheme is particularly valuable for studying millisecond to microsecond dynamics via NMR spectroscopy.

Chemical Synthesis Methods

Deamination of Cytidine Derivatives

A widely employed chemical method for preparing Uridine 5'-monophosphate-13C (disodium) involves the deamination of isotopically labeled cytidine monophosphate (CMP). This approach has been demonstrated to be more economical for large-scale production compared to direct enzymatic synthesis of UMP.

The general protocol involves:

  • Preparation or acquisition of 13C-labeled CMP
  • Treatment with sodium nitrite under acidic conditions
  • Purification of the resulting UMP
  • Conversion to the disodium salt form

One specific procedure mixes cytidine monophosphate or its sodium salt with sodium nitrite and deionized water, followed by dropwise addition of acid to facilitate deamination. This approach has been used for industrial-scale production of UMP derivatives.

Phosphorylation of Labeled Uridine

Another chemical approach involves the direct phosphorylation of isotopically labeled uridine:

  • Synthesis or acquisition of 13C-labeled uridine
  • Selective phosphorylation of the 5'-hydroxyl group
  • Conversion to the disodium salt

This method typically employs phosphorylating agents such as phosphoryl chloride or phosphoramidites, followed by hydrolysis and salt formation.

Purification and Salt Formation

Chromatographic Purification

Regardless of the synthetic approach, purification is a critical step in the preparation of high-purity Uridine 5'-monophosphate-13C (disodium). Common purification methods include:

  • Ion-exchange chromatography
  • Reverse-phase HPLC
  • Size-exclusion chromatography

For analytical applications requiring the highest purity, multiple purification steps may be necessary.

Conversion to Disodium Salt

The conversion of Uridine 5'-monophosphate-13C to its disodium salt form typically involves:

  • Adjustment of pH to neutralize the phosphate group
  • Addition of sodium hydroxide or sodium carbonate
  • Precipitation with ethanol or acetone
  • Filtration and drying

The resulting disodium salt offers improved solubility in aqueous solutions compared to the free acid form.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The choice of preparation method often depends on the required scale, labeling pattern, and available resources. The following table compares key aspects of the major synthetic approaches:

Method Advantages Limitations Typical Yield (%) Scale Suitability
Enzymatic Pathway Reconstruction High specificity, high yield Complex enzyme system, cost of enzymes >60 Small to medium
Nucleotide Salvage Pathway Precise control of labeling pattern Requires specialized enzymes 50-70 Small to medium
Chemo-enzymatic Approach Flexibility in labeling patterns Multiple steps required 40-60 Small to medium
Chemical Deamination of CMP Simplicity, scalability Limited control over labeling pattern 70-80 Medium to large
Direct Phosphorylation Direct approach Poor selectivity 30-50 Small

Cost-Effectiveness Analysis

For industrial or large-scale applications, the cost-effectiveness of the preparation method becomes a critical consideration. The enzymatic synthesis of labeled UTP from [15N]uracil and [13C6]glucose has been described as "a more economical alternative for obtaining nucleic acids for structural analysis by heteronuclear NMR spectroscopy". However, the specific costs will depend on the availability and pricing of the labeled precursors, enzymes, and purification requirements.

Quality Control and Characterization

The purity and structural confirmation of synthesized Uridine 5'-monophosphate-13C (disodium) typically involve multiple analytical techniques:

Spectroscopic Analysis

NMR spectroscopy provides definitive confirmation of the 13C labeling pattern. For Uridine 5'-monophosphate disodium salt, characteristic 13C NMR peaks corresponding to the labeled positions serve as quality indicators.

UV Spectrophotometric Analysis

UV absorbance ratios provide a rapid assessment of purity. For high-quality Uridine 5'-monophosphate disodium, the following criteria apply:

Parameter Criterion of Acceptability
A250/A260 0.71-0.77
A280/A260 0.36-0.42
Maximum absorption wavelength 262±1nm

These spectral characteristics serve as important quality control parameters for the final product.

Chemical Reactions Analysis

Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:

Common Reagents and Conditions

    Oxidation: Bromine, hydrochloric acid, and heat.

    Reduction: Specific reducing agents under controlled conditions.

    Substitution: Nucleophiles in aqueous or organic solvents.

Major Products

    Oxidation: The major products include various oxidized forms of the nucleotide.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Substituted nucleotides with different functional groups.

Scientific Research Applications

Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:

Comparison with Similar Compounds

Key Differences :

  • Isotopic Enrichment : UMP-13C is uniquely suited for metabolic flux analysis due to its 13C label, unlike unlabeled nucleotides .
  • Biological Role : IMP and AMP are critical in purine metabolism, while UMP-13C is primarily a pyrimidine tracer .
2.2 Isotopic Variants: 13C-Labeled Nucleotides

Other 13C-labeled nucleotides, such as uridine 5'-triphosphate-13C (UTP-13C) and 2'-deoxycytidine-5'-monophosphate-13C9,15N3 (dCMP-13C9,15N3), serve distinct roles in research.

Compound Isotopic Enrichment Molecular Weight (g/mol) Applications Source
UMP-13C (disodium) ≥98% 13C 371.12 Metabolic studies, NMR
UTP-13C9 (disodium) ≥98% 13C 579.10 RNA synthesis, glycosylation studies
dCMP-13C9,15N3 (disodium) 98% 13C, 98% 15N 363.08 DNA replication/repair tracing
UDP-Glucose-13C6 (disodium) 99% 13C 610.27 Glycogen synthesis, P2Y14 receptor studies

Key Differences :

  • Phosphate Groups: UTP-13C9 (triphosphate) participates in RNA synthesis, while UMP-13C (monophosphate) is a metabolic intermediate .
  • Functional Specificity : UDP-Glucose-13C6 is critical for glycoconjugate biosynthesis, unlike UMP-13C, which focuses on pyrimidine metabolism .
2.3 Functional Analogs: Nucleotide Sugars

Uridine 5'-monophosphate-13C (disodium) differs functionally from nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose-13C6, which are involved in glycosylation.

Compound Molecular Formula Key Role Applications Source
UMP-13C (disodium) C₉H₁₁N₂Na₂O₉P Pyrimidine metabolism Isotopic tracing
UDP-GlcNAc (disodium) C₁₅H₂₂N₂O₁₇P₂Na₂ Protein glycosylation Glycobiology, post-translational modification
UDP-Galactose-13C6 (disodium) C₁₅H₂₀¹³C₆N₂O₁₇P₂Na₂ Lactose synthesis, glycoprotein formation 13C-labeled galactose metabolism

Key Differences :

  • Sugar Moiety : UDP-sugars contain hexose groups (e.g., glucose, galactose), enabling glycosyltransferase activity, whereas UMP-13C lacks this feature .
2.4 Regulatory and Purity Standards

Uridine 5'-monophosphate-13C (disodium) meets stringent isotopic purity criteria (≥98% 13C), distinguishing it from unlabeled UMP (≥95% chemical purity) . In contrast, food-grade nucleotides like IMP (disodium) adhere to JECFA specifications for heavy metals and arsenic, reflecting their industrial use .

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